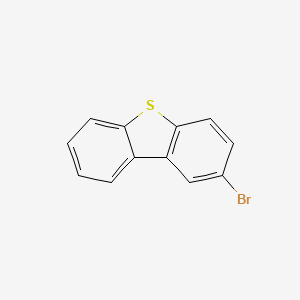

2-溴二苯并噻吩

概述

描述

Dibenzothiophenes are a group of sulfur-containing organic compounds characterized by a thiophene ring fused to two benzene rings. These compounds are significant in various fields, including pharmaceuticals, materials science, and environmental science. They exhibit unique physical and chemical properties due to the presence of the sulfur atom and the aromatic system, making them subjects of extensive research.

Synthesis Analysis

The synthesis of dibenzothiophenes and their derivatives, such as 2-Bromodibenzothiophene, often involves strategies like C–S cross-coupling reactions of corresponding mercaptobenzazoles with electrophilic coupling partners. This method is valued for its broad substrate scope, high generality, and satisfactory yield of products, making it an attractive approach for constructing various dibenzothiophene derivatives (Vessally et al., 2018).

科学研究应用

-

Organic Semiconductor Research

-

Pharmaceutical Research

-

Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)

- 2-Bromodibenzothiophene is used as an intermediate for the synthesis of more complex structures as organic semiconductors in light-emitting diodes, field-effect transistors and photovoltaic devices .

- It is used in the synthesis of bipolar 4,4′-bis (dibenzothiophene-S,S-dioxide-2-yl)triphenylamine (DSTPA), which has suitable HOMO and LUMO levels for easily accepting both holes and electrons .

- DSTPA has a high fluorescence quantum yield of 0.98 and a high triplet energy level of 2.39 eV, making it suitable as a green fluorescent emitter or host material for red phosphors .

- Another compound, 9-(dibenzothiophen-2-yl)-3,6-bis(carbazol-9-yl)-9H-carbazole (DB2tCz), synthesized from 2-bromodibenzothiophene, showed a high glass transition temperature (Tg = 185 °C) and triplet energy level (ET = 2.93 eV). A blue PhOLED device with FIrPic as the phosphorescence emitter and DB2tCz exhibited maximum current efficiency of 35.6 cd A−1, power efficiencies of 29.4 lm W−1, and external quantum efficiencies of 20.0% .

-

Synthesis of Aminated Benzo-Fused Heterocycles

- 2-Bromodibenzothiophene is used in the synthesis of aminated benzo-fused heterocycles and N-substituted dibenzothiophenes via a copper-catalyzed Ullmann type reaction .

- This method allows the synthesis of new N-substituted dibenzothiophene derivatives through the coupling of 2-bromodibenzothiophene with various ranges of primary and secondary amines .

- The use of inexpensive catalysts, aqueous ammonia as the convenient source of ammonia, and ligand-free conditions make this protocol environmentally and economically favorable for the synthesis of these compounds .

安全和危害

2-Bromodibenzothiophene can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised . In case of skin contact, wash with plenty of soap and water . In case of eye contact, rinse cautiously with water for several minutes .

未来方向

As an intermediate in the synthesis of organic semiconductor molecules, 2-Bromodibenzothiophene has potential applications in the development of devices used in OLED, OFET, and OPV . It can also be used as a raw material and pharmaceutical intermediate in drug discovery and industrial production synthesis . The future directions of 2-Bromodibenzothiophene could involve exploring its potential applications in these areas.

属性

IUPAC Name |

2-bromodibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJICRIUYZZESMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80305909 | |

| Record name | 2-Bromodibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromodibenzothiophene | |

CAS RN |

22439-61-8 | |

| Record name | 22439-61-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromodibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

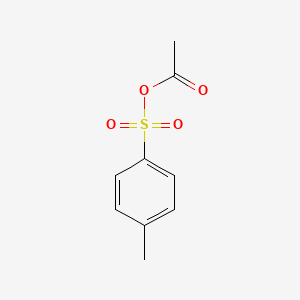

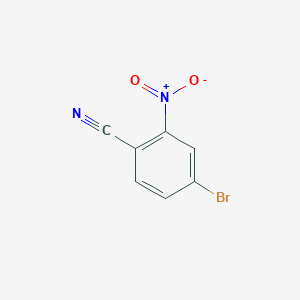

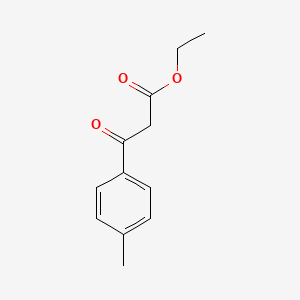

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Benzylamino)phenyl]methanol](/img/structure/B1267176.png)